3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

Description

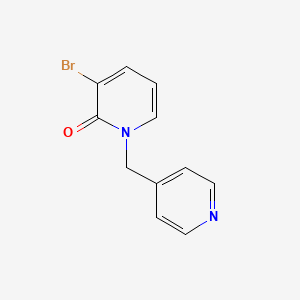

3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a pyridin-4-ylmethyl substituent at the 1-position and a bromine atom at the 3-position of the pyridin-2(1H)-one core. Pyridin-2(1H)-ones are heteroaromatic compounds widely utilized in medicinal chemistry due to their prevalence in bioactive molecules and approved drugs, such as kinase inhibitors and antiviral agents . The bromine atom in this compound enhances its reactivity, enabling further functionalization via cross-coupling reactions, while the pyridin-4-ylmethyl group may influence its pharmacokinetic properties, including solubility and target binding affinity.

Properties

IUPAC Name |

3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPSQHHDHATOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)Br)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-4-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The pyridinone moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridinone derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

The compound 3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science. This article delves into its applications, supported by case studies and data tables.

Structure

The structure of this compound features a bromine atom and a pyridinylmethyl group, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets.

Case Study: Anticancer Activity

A study evaluated the compound's effects on cancer cell lines. Results indicated:

- Inhibition of Cell Proliferation: The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 µM.

- Mechanism of Action: Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique reactivity allows for various transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the generation of diverse derivatives.

- Formation of Heterocycles: It can participate in cyclization reactions to form new heterocyclic compounds.

Material Science

Due to its unique chemical properties, this compound is explored for use in developing specialty materials, such as:

- Conductive Polymers: Its incorporation into polymer matrices may enhance electrical conductivity.

- Coatings and Adhesives: The compound's reactivity can be harnessed to create durable coatings with specific properties.

Table 1: Biological Activities of this compound

| Activity Type | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | Breast Cancer Cells | 10 | Induction of apoptosis |

| Antimicrobial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | 5 | Disruption of bacterial membrane integrity |

Table 2: Synthetic Routes for this compound

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Bromination | N-bromosuccinimide | Room temperature |

| Nucleophilic Substitution | Amines or thiols | Polar solvents, moderate heat |

| Cyclization | Various heterocyclic precursors | Controlled temperature |

Mechanism of Action

The mechanism of action of 3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyridinone moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Bromine Position: Shifting bromine from the 3- to 4-position (e.g., 4-Bromo-1-methylpyridin-2(1H)-one) increases structural similarity (0.93 vs.

- Substituent Effects : Bulkier groups (e.g., 2-methylpropyl) enhance lipophilicity, whereas aromatic substituents (e.g., pyridin-4-ylmethyl) may improve target engagement through π-π interactions .

Biological Activity

3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a bromine atom that influences its reactivity and biological interactions. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C11H9BrN2O

- Molecular Weight : 265.11 g/mol

- CAS Number : 1714834-37-3

The compound's unique structure allows for various chemical reactions, including substitution and coupling reactions, which can be leveraged for synthesizing derivatives with enhanced biological properties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related pyridine derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The biological evaluation of pyridine-based compounds has revealed their potential as anticancer agents. For example, a study on pyrazolo[3,4-b]pyridines demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Given the structural similarities, this compound may also exhibit anticancer properties that warrant further investigation .

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- Hydrogen Bonding : The bromine and pyridinone moieties facilitate interactions that can stabilize enzyme-substrate complexes, enhancing biological efficacy .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | Related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anticancer Screening | Pyrazolo derivatives demonstrated selective cytotoxicity against breast and renal cancer cell lines. |

| Mechanistic Insights | Investigations into enzyme interactions revealed potential pathways for therapeutic action in neurological disorders. |

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 1-(pyridin-4-ylmethyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS). This reaction is performed under controlled conditions to ensure selective bromination at the desired position .

Potential Derivatives

The bromine atom's position allows for the development of various derivatives through nucleophilic substitution reactions:

- Amino Derivatives : Substituting the bromine with amines could yield compounds with enhanced biological activity.

- Thiol Derivatives : Replacing bromine with thiols may improve interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.